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Compound of Interest

Compound Name: Dimethyl terephthalate

Cat. No.: B492978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

and analytical protocols for dimethyl terephthalate (DMT), a key industrial chemical and a

common building block in the synthesis of polyesters and other polymers. This document is

intended to serve as a core reference for researchers and professionals involved in the

characterization and quality control of this compound.

Spectroscopic Data
The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopic data for dimethyl terephthalate.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The NMR spectra of dimethyl terephthalate are characterized by their simplicity, owing to the

molecule's symmetry. The chemical shifts are solvent-dependent.

Table 1: ¹H NMR Chemical Shift Data for Dimethyl Terephthalate
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Solvent
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

CDCl₃ ~8.10 Singlet 4H Aromatic (C₆H₄)

~3.94 Singlet 6H
Methyl (-

COOCH₃)

DMSO-d₆ ~8.00 Singlet 4H Aromatic (C₆H₄)

~3.88 Singlet 6H
Methyl (-

COOCH₃)

Table 2: ¹³C NMR Chemical Shift Data for Dimethyl Terephthalate

Solvent Chemical Shift (δ) ppm Assignment

CDCl₃ ~166.2 Carbonyl (C=O)

~134.0 Aromatic (C-COOCH₃)

~129.6 Aromatic (CH)

~52.4 Methyl (-COOCH₃)

DMSO-d₆ ~165.5 Carbonyl (C=O)

~133.8 Aromatic (C-COOCH₃)

~129.5 Aromatic (CH)

~52.2 Methyl (-COOCH₃)

Infrared (IR) Spectroscopy
The IR spectrum of dimethyl terephthalate shows characteristic absorption bands

corresponding to its functional groups.

Table 3: Key IR Absorption Bands for Dimethyl Terephthalate (Solid, KBr Pellet/Nujol Mull).[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~3000 Medium C-H stretch (aromatic)

~2960 Medium C-H stretch (methyl)

~1720 Strong C=O stretch (ester)

~1435 Medium C-H bend (methyl)

~1280 Strong C-O stretch (ester)

~1110 Strong C-O stretch (ester)

~875 Strong
C-H out-of-plane bend (para-

substituted aromatic)

~730 Strong
C-H out-of-plane bend (para-

substituted aromatic)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation

Accurately weigh approximately 5-20 mg of dimethyl terephthalate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or

deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[2]

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final

sample height in the tube should be approximately 4-5 cm.

2.1.2. ¹H NMR Spectroscopy - Instrumental Parameters
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Spectrometer: 400 MHz NMR Spectrometer.[3]

Solvent: CDCl₃ or DMSO-d₆

Number of Scans (Transients): 8 to 16

Relaxation Delay: 1-5 seconds

Pulse Width: 30-45 degrees

Acquisition Time: 2-4 seconds

Spectral Width: -2 to 12 ppm

Temperature: 298 K (25 °C)

Referencing: The residual solvent peak (CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm) is used

as an internal reference.

2.1.3. ¹³C NMR Spectroscopy - Instrumental Parameters

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)

Solvent: CDCl₃ or DMSO-d₆

Number of Scans (Transients): 1024 to 4096 (or more, depending on concentration)

Relaxation Delay: 2 seconds

Pulse Program: Proton-decoupled

Acquisition Time: 1-2 seconds

Spectral Width: 0 to 200 ppm

Temperature: 298 K (25 °C)

Referencing: The solvent peak (CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm) is used as an

internal reference.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1. Sample Preparation (KBr Pellet Method)

Thoroughly grind 1-2 mg of dry dimethyl terephthalate in an agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the

mortar.

Gently mix the DMT and KBr with a spatula, then grind the mixture thoroughly for several

minutes until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into a pellet press die.

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent

pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

2.2.2. FT-IR Spectroscopy - Instrumental Parameters

Spectrometer: A standard FT-IR spectrometer (e.g., Bruker Tensor 37).[4]

Accessory: Transmission sample holder.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32.

Background: A background spectrum should be collected using an empty sample holder or a

pure KBr pellet. The sample spectrum is then ratioed against the background.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a dimethyl terephthalate sample.
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Workflow for Spectroscopic Analysis of Dimethyl Terephthalate

Sample Preparation

Data Acquisition

Data Analysis and Interpretation

Dimethyl Terephthalate Sample
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(CDCl3 or DMSO-d6)

For NMR

Grind with KBr
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For IR
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Analyze Chemical Shifts,
Multiplicity, and Integration Analyze Chemical Shifts Analyze Absorption Frequencies

Confirm Structure of
Dimethyl Terephthalate

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of Dimethyl Terephthalate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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